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Compound of Interest

2-(1-Adamantyl)quinoline-4-
Compound Name:
carboxylic acid

Cat. No.: B046007

For Researchers, Scientists, and Drug Development Professionals

The fusion of the rigid, lipophilic adamantane cage with the versatile quinoline scaffold has
given rise to a class of compounds with a remarkable spectrum of biological activities. This
technical guide provides an in-depth exploration of the synthesis, biological evaluation, and
mechanisms of action of adamantane-substituted quinolines, presenting a valuable resource
for researchers in drug discovery and development. The unique physicochemical properties
conferred by the adamantane moiety often enhance the therapeutic potential of the quinoline
core, leading to promising candidates for antiviral, anticancer, antimicrobial, and
neuroprotective agents.

Antiviral Activity: Targeting the Influenza A M2
Proton Channel

A significant area of investigation for adamantane-quinoline derivatives has been their potential
as antiviral agents, particularly against the influenza A virus. The adamantane cage is a well-
established pharmacophore that targets the M2 proton channel, a crucial protein for viral
replication.

The M2 protein of influenza A is a pH-sensitive proton channel that facilitates the acidification of
the viral interior, a necessary step for the release of the viral genome into the host cell.[1]
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Adamantane-based drugs, such as amantadine and rimantadine, inhibit this process by
blocking the M2 channel.[1][2] However, the emergence of drug-resistant strains has
necessitated the development of new M2 inhibitors.[3] Adamantane-quinoline hybrids represent
a promising strategy to overcome this resistance. These compounds are thought to interact
with the M2 channel at two distinct sites, a high-affinity site within the channel lumen and a
lower-affinity site on the C-terminal protein surface.[4] The binding of the adamantane moiety to
the M2 channel is believed to physically occlude the pore, preventing proton transport.[4] The
quinoline portion of the molecule can be modified to enhance binding affinity and overcome
resistance mutations.[5]

Signaling Pathway: Inhibition of Influenza A M2 Proton
Channel
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Caption: Inhibition of the Influenza A M2 proton channel by adamantane-quinoline derivatives.

Quantitative Data: Anti-Influenza A Activity
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Influenza A
Compound ID . Assay IC50 (uM) Reference
Strain

AlCalifornia/7/20  Virus
(4S,6R)-9a ) 19.8 [6]
09 (HIN1)pdm09  Suppression

AlCalifornia/7/20  Virus
(4R,6S)-9a _ 11.3 [6]
09 (HIN1)pdm09  Suppression

A/California/7/20  Virus
(R)-10 _ 8.1 [6]
09 (HIN1)pdm09  Suppression

AlCalifornia/7/20  Virus
(S)-10 ] 13.7 [6]
09 (HIN1)pdm09  Suppression

A/lIV-
Orenburg/29- Virus
(2R,45)-13 _ 17.7 [6]
L/2016 Suppression
(HIN1)pdm09

Neuroprotective Activity: Cholinesterase Inhibition

Adamantane-substituted quinolines have emerged as promising agents for the symptomatic
treatment of neurodegenerative disorders like Alzheimer's disease.[7] The primary mechanism
of action for these compounds is the inhibition of cholinesterases, namely acetylcholinesterase
(AChE) and butyrylcholinesterase (BChE).[7] By inhibiting these enzymes, the levels of the
neurotransmitter acetylcholine are increased in the brain, which is beneficial for cognitive
function.[7]

A study of twenty-two 4-aminoquinolines bearing an adamantane moiety revealed potent
inhibition of both AChE and BChE, with inhibition constants (Ki) in the micromolar to nanomolar
range.[7] The length and nature of the spacer linking the adamantane and quinoline moieties
have been shown to significantly influence the inhibitory potency.[7] Molecular modeling studies
suggest that these compounds can bind to both the catalytic active site (CAS) and the
peripheral anionic site (PAS) of cholinesterases.[8]

Signaling Pathway: Cholinesterase Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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